![molecular formula C18H16BrN3OS B2448065 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone CAS No. 298685-17-3](/img/structure/B2448065.png)

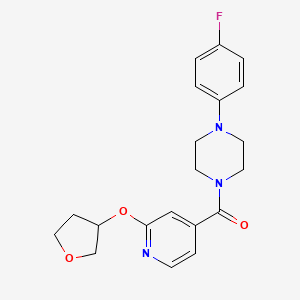

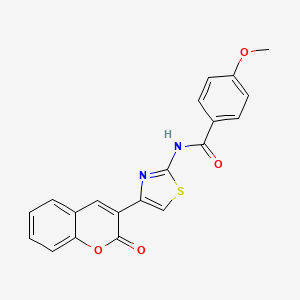

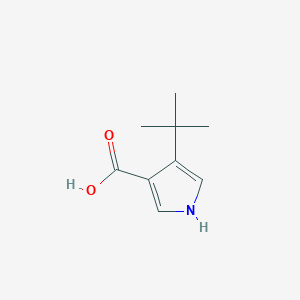

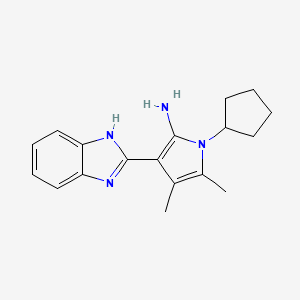

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a piperazine derivative that has shown promising results in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Antioxidative Activities

Benzothiazole derivatives, which share a structural similarity with (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone, have demonstrated promising antioxidative activities. For instance, studies have shown that these derivatives can enhance antioxidative activities in high-fat-fed mice by increasing levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing malondialdehyde (MDA) levels, which are indicative of oxidative stress (Erbin, 2013).

Modulation of Biological Receptors

Piperazine derivatives, including compounds structurally similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone, have been shown to modulate biological receptors, potentially offering therapeutic benefits. For instance, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, has demonstrated the ability to enhance the endurance capacity of mice and facilitate recovery from fatigue (Fan et al., 2014).

DNA Interaction and Drug Design

Compounds with structural resemblance to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone have been studied for their ability to interact with DNA and serve as models for drug design. Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, is an example of such a compound. It has been used in various applications, including fluorescent DNA staining, chromosome analysis, and as a model for studying DNA sequence recognition and binding. This illustrates the potential of such compounds in rational drug design (Issar & Kakkar, 2013).

Pharmacological Activities

Benzothiazole derivatives, closely related to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone, have been noted for their wide range of pharmacological activities. These compounds are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties, making the benzothiazole scaffold a key moiety in medicinal chemistry (Bhat & Belagali, 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit significant activity against various cancer cell lines .

Mode of Action

Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to exhibit high affinity for the 5-HT 1A receptor .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways related to their anticancer and antitubercular activities .

Result of Action

Benzothiazole derivatives have been reported to exhibit cytotoxic activity towards various human cancer cell lines .

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18-20-15-3-1-2-4-16(15)24-18/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYIPIEBUDARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)

![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)